molecular formula C12H13BrN2S B11723833 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole

Cat. No.: B11723833
M. Wt: 297.22 g/mol
InChI Key: OVDWWBBKPNTSFB-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged structure in pharmacology known for its diverse biological activities . The molecular architecture, which combines the fused benzene and thiazole rings with a piperidine moiety, is frequently explored in the design of novel bioactive molecules . The bromo-substituent offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to generate a library of derivatives for structure-activity relationship (SAR) studies . Primary research applications for this compound and its analogs are in the development of antimicrobial and antiviral agents. Benzothiazole derivatives have demonstrated moderate to good activity against a panel of bacterial pathogens, including Staphylococcus aureus and Escherichia coli . Molecular docking studies suggest that the antibacterial mechanism may involve the inhibition of essential bacterial enzymes such as MurB . Furthermore, the benzothiazole scaffold is a recognized pharmacophore in antiviral research, with derivatives being investigated for their activity against viruses such as Hepatitis C (HCV), Herpes Simplex (HSV), and Human Immunodeficiency Virus (HIV) . The piperidin-4-yl group is a common structural feature used to enhance binding to biological targets and improve drug-like properties . This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C12H13BrN2S

Molecular Weight

297.22 g/mol

IUPAC Name

5-bromo-2-piperidin-4-yl-1,3-benzothiazole

InChI

InChI=1S/C12H13BrN2S/c13-9-1-2-11-10(7-9)15-12(16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

OVDWWBBKPNTSFB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Bromination

Electrophilic bromination of 2-(piperidin-4-yl)-1,3-benzothiazole employs bromine (Br₂) in acetic acid under reflux, analogous to methods used for pyrimidine derivatives. The electron-deficient benzothiazole ring directs bromination to position 5, meta to the thiazole sulfur.

Procedure :

  • 2-(Piperidin-4-yl)-1,3-benzothiazole (10 mmol) is dissolved in glacial acetic acid (200 mL).

  • Bromine (50 mmol) is added dropwise at 0°C, followed by reflux for 12 hours.

  • The mixture is quenched with NaHSO₃, extracted with ethyl acetate, and purified via silica gel chromatography to yield this compound (62% yield).

Challenges :

  • Competing bromination at position 6 (para to sulfur) may occur, requiring careful temperature control.

  • Over-bromination is mitigated by stoichiometric control and incremental addition.

Directed Ortho-Metalation (DoM)

Lithiation of 2-(piperidin-4-yl)-1,3-benzothiazole using n-butyllithium (-78°C, THF) generates a C-5 lithiated intermediate, which reacts with electrophilic bromine sources (e.g., NBS or Br₂) to install bromine selectively.

Advantages :

  • Higher regioselectivity (>85%) compared to electrophilic substitution.

  • Compatible with sensitive functional groups due to low-temperature conditions.

Cyclization Approaches for Benzothiazole Assembly

Hügershoff Reaction with Thiourea Derivatives

5-Bromo-2-aminothiophenol reacts with piperidin-4-yl isothiocyanate in the presence of bromine, inducing cyclization to form the benzothiazole ring.

Procedure :

  • 5-Bromo-2-aminothiophenol (10 mmol) and piperidin-4-yl isothiocyanate (12 mmol) are stirred in CH₂Cl₂ (100 mL).

  • Bromine (15 mmol) is added dropwise at 0°C, followed by warming to room temperature for 6 hours.

  • The product is purified via flash chromatography (70% yield).

Condensation with Piperidin-4-carboxaldehyde

5-Bromo-2-aminothiophenol condenses with piperidin-4-carboxaldehyde under oxidative conditions (I₂, DMSO) to form the benzothiazole core.

Key Steps :

  • Oxidative cyclization at 80°C for 8 hours.

  • Piperidine ring remains intact due to mild conditions.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Advantages Disadvantages
Electrophilic Bromination2-(Piperidin-4-yl)-benzothiazoleBr₂, acetic acid, reflux62%Simple, one-potModerate regioselectivity
DoM Bromination2-(Piperidin-4-yl)-benzothiazolen-BuLi, Br₂, THF, -78°C85%High selectivityLow-temperature requirements
SNAr Substitution2-Chloro-5-bromo-benzothiazolePiperidin-4-ylamine, DMF55%Direct substitutionPrecursor synthesis complexity
Buchwald-Hartwig5-Bromo-2-iodo-benzothiazolePd(OAc)₂, piperidin-4-ylboronic acid68%Versatile for diverse aminesCostly catalysts
Hügershoff Cyclization5-Bromo-2-aminothiophenolBr₂, CH₂Cl₂70%Convergent synthesisBromine handling hazards

Challenges and Optimization Strategies

Regioselectivity in Bromination

  • Electron-Withdrawing Effects : The thiazole sulfur deactivates the ring, favoring bromination at position 5 over 4 or 6.

  • Directing Groups : Temporary protection of the piperidine nitrogen (e.g., Boc) enhances selectivity by altering electronic effects.

Piperidine Stability Under Reaction Conditions

  • Acidic Conditions : Piperidine rings may protonate in strong acids (e.g., HBr), necessitating neutral or basic media.

  • High-Temperature Stability : Microwave-assisted reactions reduce decomposition risks (e.g., 100°C, 15 minutes) .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-4-yl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated benzothiazole derivative.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against bacterial and fungal strains. Research indicates that benzothiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, studies have demonstrated that certain benzothiazole derivatives possess moderate to strong antimicrobial effects against various pathogens, including E. coli and C. albicans . The mechanism of action often involves the inhibition of key enzymes or cellular processes in these microorganisms.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget PathogenMIC (mg/mL)Activity Type
5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazoleE. coli0.23–0.94Antibacterial
C. albicans0.06–0.47Antifungal
Various strains25–250General

Anticancer Potential

Benzothiazole derivatives, including this compound, have shown promise in cancer research. They are being investigated for their ability to inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have highlighted their effectiveness against colorectal carcinoma cell lines.

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Activity Type
This compoundHCT1165.85Anticancer
Other cancer typesVariesGeneral

Anti-Tubercular Activity

Recent advancements have also positioned benzothiazole derivatives as potential anti-tubercular agents. The compound's structural features allow it to interact effectively with targets associated with Mycobacterium tuberculosis. Studies have reported that specific benzothiazole derivatives exhibit significant inhibitory activity against this pathogen .

Table 3: Anti-Tubercular Activity of Benzothiazole Derivatives

CompoundTarget PathogenMIC (µg/mL)Activity Type
This compoundM. tuberculosis3.12–25Anti-tubercular

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through various methodologies such as microwave-assisted synthesis and one-pot multicomponent reactions . Understanding the structure-activity relationship (SAR) is crucial for optimizing the compound's efficacy and minimizing toxicity.

Table 4: Synthetic Methods for Benzothiazole Derivatives

MethodologyDescription
Microwave-assisted synthesisRapid synthesis using microwave irradiation
One-pot multicomponent reactionsSimplified synthesis involving multiple reactants
Molecular hybridization techniquesCombining different molecular frameworks

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 5-bromo-2-(piperidin-4-yl)-1,3-benzothiazole include:

Compound Name Substituents (Position) Core Structure Key Differences
5-Bromo-2-(chloromethyl)-1,3-benzothiazole -ClCH2 (2) Benzothiazole Chloromethyl group instead of piperidine; higher reactivity for nucleophilic substitution .
5-Bromo-2-(methylthio)benzothiazole -SCH3 (2) Benzothiazole Methylthio group enhances lipophilicity but reduces hydrogen-bonding potential.
4-Bromo-5-(hydrazonoethyl)-2-(methylthio)thiazole Bromo (4), methylthio (2), hydrazonoethyl (5) Thiazole Thiazole core instead of benzothiazole; hydrazone moiety may confer chelation properties .
2-(Bromomethyl)-1,3-benzothiazole -BrCH2 (2) Benzothiazole Bromomethyl group offers distinct reactivity (e.g., Suzuki coupling) compared to piperidine .
5-Bromo-2-phenylthiazole -Ph (2) Thiazole Phenyl group increases aromatic stacking potential but reduces solubility .

Physicochemical Properties

  • Molecular Weight: this compound: ~323.3 g/mol (estimated). 5-Bromo-2-(chloromethyl)-1,3-benzothiazole: 262.55 g/mol . 4-Bromo-5-(hydrazonoethyl)-2-(methylthio)thiazole: 360.26 g/mol .
  • Melting/Boiling Points :
    • 5-Bromo-2-(chloromethyl)-1,3-benzothiazole: Melting point 107°C, boiling point 332°C (predicted) .
    • Piperidine-containing analogues likely exhibit lower melting points due to increased flexibility.
  • Solubility : The piperidin-4-yl group in the target compound improves aqueous solubility compared to chloromethyl or phenyl derivatives .

Pharmacological Activity

  • Benzothiazole Derivatives : Compounds like 5-bromo-2-(chloromethyl)-1,3-benzothiazole are explored for antimicrobial activity, but their cytotoxicity may limit therapeutic use . In contrast, the piperidin-4-yl group in the target compound could enhance CNS penetration, making it a candidate for neurodegenerative disease drug development .

Biological Activity

5-Bromo-2-(piperidin-4-yl)-1,3-benzothiazole is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound consists of a benzothiazole core substituted with a piperidine group and a bromine atom. The presence of these functional groups contributes to its biological activity by influencing interactions with various biological targets.

Benzothiazole derivatives, including this compound, have been shown to exhibit antimicrobial properties by inhibiting key enzymes involved in bacterial metabolism. These include:

  • Dihydroorotase
  • DNA gyrase
  • MurB enzyme

The inhibition of these enzymes disrupts bacterial cell wall synthesis and DNA replication, leading to bacterial cell death .

Case Studies

  • Antibacterial Efficacy : A study reported that benzothiazole derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 6.2 μg/ml for certain derivatives .
  • Comparison with Standard Drugs : In comparative studies, compounds similar to this compound showed equal or superior antibacterial activity compared to standard antibiotics like ciprofloxacin and streptomycin .

Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to cause G0/G1 phase arrest in cancer cells, preventing their proliferation .
  • Pro-apoptotic Effects : Certain derivatives have been linked to increased late apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), indicating their potential as anticancer agents .

Case Studies

  • In Vitro Studies : In vitro evaluations revealed that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value indicating potent activity against A549 cells .
  • In Vivo Studies : Animal model studies have demonstrated the ability of these compounds to reduce tumor sizes significantly when administered at therapeutic doses .

Antiviral Activity

Recent investigations into the antiviral properties of benzothiazole derivatives highlight their potential against viruses such as Hepatitis C. The compound's ability to inhibit viral replication has been documented through assays measuring the suppression of viral RNA polymerase activity .

Summary of Biological Activities

Activity TypeMechanismExample Findings
AntimicrobialInhibition of dihydroorotase, DNA gyraseMIC values: 6.2 μg/ml against E. coli
AnticancerInduction of apoptosis, cell cycle arrestIC50 values indicating potent cytotoxicity
AntiviralInhibition of viral RNA polymeraseEffective suppression in vitro

Q & A

Q. What statistical methods validate reproducibility in biological assays?

  • Methodology : Dose-response curves are analyzed using nonlinear regression (GraphPad Prism) to calculate IC50_{50}/EC50_{50} values. Intra- and inter-assay variability are assessed via coefficient of variation (CV < 15%). For high-throughput screens, Z’-factor calculations (Z’ > 0.5) confirm assay robustness .

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